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Compound of Interest

Compound Name: 6-fluoro-3-methyl-1H-indazole

Cat. No.: B125520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 6-fluoro-3-methyl-1H-indazole. Due to the absence of a complete, publicly

available experimental dataset for this specific molecule, the information presented herein is a

consolidation of predicted values based on the analysis of structurally related compounds and

established principles of spectroscopic interpretation. This document is intended to serve as a

reliable reference for the identification and characterization of 6-fluoro-3-methyl-1H-indazole.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 6-fluoro-3-methyl-1H-indazole. These predictions

are derived from the known spectral properties of the indazole core and the influence of the 6-

fluoro and 3-methyl substituents.

¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~12.5 - 13.5 br s - N-H

~7.7 - 7.8 dd ~8.8, 5.0 H-4

~7.4 - 7.5 dd ~9.0, 2.2 H-7

~7.0 - 7.1 ddd ~9.0, 8.8, 2.2 H-5

~2.5 s - -CH₃

Note: Chemical shifts are referenced to the residual solvent signal. The N-H proton is expected

to be a broad singlet and its chemical shift can be highly dependent on concentration and

temperature.

¹³C NMR (Carbon NMR) Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm
Coupling Constant (¹JC-F)
Hz

Assignment

~160 (d) ~240 C-6

~141 (s) - C-3

~140 (d) ~12 C-7a

~122 (s) - C-3a

~121 (d) ~10 C-4

~112 (d) ~25 C-5

~97 (d) ~28 C-7

~11 (s) - -CH₃

Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large

coupling constant. Other carbons in the fluorinated ring will also exhibit smaller C-F couplings.
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IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3000 Broad N-H stretch

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Weak Aliphatic C-H stretch (-CH₃)

~1620 - 1600 Medium C=N stretch

~1580 - 1450 Strong Aromatic C=C stretch

~1250 - 1200 Strong C-F stretch

~850 - 750 Strong Aromatic C-H bend

Mass Spectrometry (MS) Data
Ionization Mode [M+H]⁺ (Calculated) [M]⁺ (Calculated)

ESI 151.0666 -

EI - 150.0593

Note: The exact mass is calculated for C₈H₇FN₂. The observed fragmentation pattern in EI-MS

would be dependent on the instrument conditions.

Experimental Protocols
The following are generalized experimental protocols for the synthesis of 6-fluoro-3-methyl-
1H-indazole and the acquisition of its spectroscopic data, based on established chemical

literature for similar compounds.

Synthesis: Cyclization of a Hydrazone
A common method for the synthesis of 3-substituted indazoles involves the acid-catalyzed

cyclization of an appropriate phenylhydrazone.

Formation of the Hydrazone: 4-Fluoro-2-methylaniline is first diazotized using sodium nitrite

in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then
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reacted with a suitable nucleophile to form a phenylhydrazine. Subsequent reaction of the

phenylhydrazine with an acetylating agent (e.g., acetic anhydride) would yield the

corresponding hydrazone precursor.

Cyclization: The crude hydrazone is dissolved in a high-boiling point solvent such as acetic

acid or a mixture of acetic acid and sulfuric acid. The solution is heated to reflux for several

hours to induce cyclization.

Work-up and Purification: After cooling, the reaction mixture is poured into ice water and

neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is collected

by filtration, washed with water, and dried. Purification is typically achieved by

recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography

on silica gel.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer

operating at a frequency of 400 MHz or higher. The sample would be dissolved in deuterated

dimethyl sulfoxide (DMSO-d₆), and chemical shifts would be reported in parts per million

(ppm) relative to the residual solvent signal.

IR Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The

sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory

or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry: High-resolution mass spectra would be obtained on a mass

spectrometer using an electrospray ionization (ESI) source in positive ion mode for [M+H]⁺

or an electron ionization (EI) source at 70 eV for the molecular ion [M]⁺.

Visualizations
Synthetic Workflow
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Synthesis Workflow for 6-fluoro-3-methyl-1H-indazole
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Caption: A generalized workflow for the synthesis of 6-fluoro-3-methyl-1H-indazole.
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Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow
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Caption: Logical workflow for the complete spectroscopic characterization of the target

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Fluoro-3-methyl-1H-indazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125520#spectroscopic-data-nmr-ir-ms-for-6-fluoro-3-
methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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